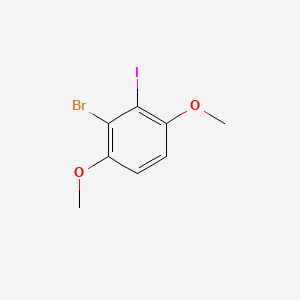
2-Bromo-3-iodo-1,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-iodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methoxy groups. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 1,4-dimethoxybenzene. The reaction conditions often include the use of bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and iodine.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-iodo-1,4-dimethoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2), iodine (I2), and catalysts like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium
Actividad Biológica
2-Bromo-3-iodo-1,4-dimethoxybenzene is a halogenated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound is characterized by the presence of two methoxy groups and two halogen substituents (bromo and iodo) on its benzene ring. This unique structure contributes to its reactivity and potential biological activity. Its molecular formula is C9H8BrIO2, with a molecular weight of approximately 292.06 g/mol.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Anticancer Activity : This compound has shown promise in inhibiting cancer cell proliferation. It may exert its effects by interfering with critical signaling pathways involved in cell growth and survival, such as the PI3K/AKT pathway, which is often implicated in cancer progression.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The halogen substituents enhance its ability to disrupt microbial cell membranes, leading to cell lysis .
- Neuroprotective Effects : Research suggests that this compound may promote neurite outgrowth and synaptic plasticity, potentially contributing to cognitive enhancement and neuroprotection .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal examined the effects of this compound on human esophageal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of halogenated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of various methoxy-substituted benzene derivatives included this compound. The findings suggested that treatment with this compound enhanced neurite outgrowth in neuronal cultures, indicating its potential utility in treating neurodegenerative diseases .
Propiedades
IUPAC Name |
2-bromo-3-iodo-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNYTPCCJBVMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













